2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid
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Overview
Description
2-Azabicyclo[222]oct-5-ene-3-carboxylic acid is a bicyclic compound characterized by a nitrogen atom incorporated into its bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid typically involves the hypochlorite-mediated Hoffman degradation of the carboxamide obtained by ammonolysis of an anhydride . The resulting amino acid can be esterified in the presence of ethanol and thionyl chloride to furnish the amino ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in skeletal rearrangements under acidic conditions .
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid for rearrangements and thionyl chloride for esterification .
Major Products Formed: The major products formed from these reactions include amino esters and rearranged bicyclic structures .
Scientific Research Applications
2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research into its medicinal properties includes its use as an intermediate in drug synthesis.
Industry: It is used in the preparation of materials such as polyimides and other polymers.
Mechanism of Action
The mechanism by which 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid exerts its effects involves its interaction with molecular targets through nucleophilic attack and intramolecular cyclization . These interactions can lead to the formation of various biologically active compounds.
Comparison with Similar Compounds
- 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- 2-Azabicyclo[3.2.1]octane
- Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
Uniqueness: 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
83029-20-3 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h1,3,5-7,9H,2,4H2,(H,10,11) |
InChI Key |
WBPCYIVUUZRJRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(N2)C(=O)O |
Origin of Product |
United States |
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